methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This method yields the corresponding tricyclic indole, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its broad-spectrum antiviral properties.
Uniqueness
Methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate stands out due to its unique combination of the indole and thiazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
Methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a synthetic organic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates an indole moiety with a thiazole ring. Its molecular formula is C16H14BrN3O3S and it has a molecular weight of approximately 408.3 g/mol. The presence of the bromo substituent on the indole ring is notable for its potential influence on the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against various enzymes, including those involved in bacterial metabolism, such as β-ketoacyl synthase in Mycobacterium tuberculosis . This suggests that this compound may also interact with specific enzymes critical for pathogen survival.
- Antimicrobial Properties : Research indicates that thiazole derivatives possess antimicrobial activity. This compound may exhibit similar properties due to its structural characteristics .
- Cytotoxicity Against Cancer Cells : Compounds containing thiazole and indole moieties have been reported to demonstrate cytotoxic effects against various cancer cell lines . Investigations into this compound's effects on specific cancer types could reveal its potential as an anticancer agent.
Table 1: Biological Activity Summary
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives and their analogs:
- Antitubercular Activity : A study identified thiazole derivatives with significant activity against M. tuberculosis, highlighting the potential for developing new antitubercular agents based on structural modifications similar to those found in this compound .
- Cytotoxicity Profiles : Research has shown that various indole-linked thiazoles exhibit promising anticancer activity. For instance, compounds with similar structural motifs were tested against human glioblastoma and melanoma cells, demonstrating selective cytotoxicity .
Properties
Molecular Formula |
C16H14BrN3O3S |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
methyl 2-[[2-(5-bromoindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14BrN3O3S/c1-9-14(15(22)23-2)19-16(24-9)18-13(21)8-20-6-5-10-7-11(17)3-4-12(10)20/h3-7H,8H2,1-2H3,(H,18,19,21) |
InChI Key |
VWYBIKIQFFZION-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br)C(=O)OC |
Origin of Product |
United States |
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